molecular formula C20H22N6O2 B8117581 Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B8117581
M. Wt: 378.4 g/mol
InChI Key: BCUGOOZRYYJEEZ-UHFFFAOYSA-N
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Description

Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the reaction of phenylhydrazine with sodium azide under acidic conditions. The resulting phenyl-tetrazole is then reacted with benzyl chloride to introduce the benzyl group. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with piperazine-1-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, phenylhydrazine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl-tetrazole moiety can lead to the formation of phenyl-tetrazole oxides, while reduction of the carboxylate group can yield the corresponding alcohol .

Scientific Research Applications

Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Shares the tetrazole moiety but lacks the piperazine ring and benzyl group.

    Benzyl piperazine: Contains the benzyl and piperazine components but lacks the tetrazole moiety.

    Phenylhydrazine derivatives: Similar in structure but with different functional groups.

Uniqueness

Benzyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to the combination of its structural components, which confer specific chemical and biological properties.

Properties

IUPAC Name

benzyl 4-[phenyl(2H-tetrazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(28-15-16-7-3-1-4-8-16)26-13-11-25(12-14-26)18(19-21-23-24-22-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGOOZRYYJEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=NNN=N3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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